4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol
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Overview
Description
4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is a complex organic compound that features a bromine atom, a nitro group, and a phenol group
Preparation Methods
The synthesis of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves its interaction with specific molecular targets. The nitro group and the phenol group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other brominated nitrophenols and phenol derivatives with different substituents. For example:
2-bromo-4-nitrophenol: Similar structure but lacks the imino and octafluoropentyl groups.
4-bromo-2-nitroaniline: Similar structure but contains an amine group instead of the phenol group. The uniqueness of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11BrF8N2O4 |
---|---|
Molecular Weight |
551.2 g/mol |
IUPAC Name |
4-bromo-2-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C18H11BrF8N2O4/c19-10-5-9(14(30)12(6-10)29(31)32)7-28-11-3-1-2-4-13(11)33-8-16(22,23)18(26,27)17(24,25)15(20)21/h1-7,15,30H,8H2 |
InChI Key |
BCFQDVYQAAFTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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